molecular formula C10H12ClNO4 B8340609 1-Chloro-2-(2-methoxyethoxy)-4-methyl-5-nitrobenzene

1-Chloro-2-(2-methoxyethoxy)-4-methyl-5-nitrobenzene

Cat. No. B8340609
M. Wt: 245.66 g/mol
InChI Key: BBSNKZIBYYHQNC-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

1,2-Dichloro-4-methyl-5-nitrobenzene (R.J. De Lang, et al. Tetrahedron (1998), 54(12), 2953-2966.) (860 mg; 4.17 mmol) was added to solution of sodium (115 mg; 5.01 mmol) dissolved in 2-methoxyethanol (15 ml). The brown reaction mixture was stirred at 100° C. for 1 h, poured on brine (50 ml) and extracted with TBME three times. The combined organic phases were evaporated and purified via chromatography (SiO2 acetone/hexanes 1/9) to yield the title compound as orange crystals (640 mg; 63%)
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1Cl.[Na].[CH3:14][O:15][CH2:16][CH2:17][OH:18]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1[O:18][CH2:17][CH2:16][O:15][CH3:14] |^1:12|

Inputs

Step One
Name
Quantity
860 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl
Name
Quantity
115 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The brown reaction mixture was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on brine (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME three times
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
purified via chromatography (SiO2 acetone/hexanes 1/9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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